molecular formula C14H13F3N2O2 B15062599 Ethyl 4-(methylamino)-8-(trifluoromethyl)quinoline-3-carboxylate

Ethyl 4-(methylamino)-8-(trifluoromethyl)quinoline-3-carboxylate

Cat. No.: B15062599
M. Wt: 298.26 g/mol
InChI Key: PZOQQIPHSOBSET-UHFFFAOYSA-N
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Description

Ethyl 4-(methylamino)-8-(trifluoromethyl)quinoline-3-carboxylate is a quinoline derivative characterized by a methylamino (-NHCH₃) substituent at position 4 and a trifluoromethyl (-CF₃) group at position 6. Quinoline scaffolds are pharmacologically significant due to their antibacterial, antitumor, and antimalarial activities. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methylamino moiety may influence hydrogen bonding and receptor interactions .

Properties

Molecular Formula

C14H13F3N2O2

Molecular Weight

298.26 g/mol

IUPAC Name

ethyl 4-(methylamino)-8-(trifluoromethyl)quinoline-3-carboxylate

InChI

InChI=1S/C14H13F3N2O2/c1-3-21-13(20)9-7-19-12-8(11(9)18-2)5-4-6-10(12)14(15,16)17/h4-7H,3H2,1-2H3,(H,18,19)

InChI Key

PZOQQIPHSOBSET-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NC)C=CC=C2C(F)(F)F

Origin of Product

United States

Preparation Methods

Formation of the Quinoline Core

The quinoline skeleton is constructed via cyclocondensation reactions starting from substituted anilines and β-keto esters. For instance, reacting 4-trifluoromethylaniline with ethyl 3-oxobutanoate in the presence of polyphosphoric acid (PPA) yields 8-trifluoromethyl-4-hydroxyquinoline-3-carboxylate. This intermediate undergoes decarboxylation and esterification to introduce the ethyl ester group at position 3.

Key reaction parameters :

  • Temperature: 120–150°C
  • Catalyst: PPA or Eaton’s reagent
  • Yield: 60–75%.

Introduction of the Methylamino Group

The methylamino substituent at position 4 is introduced via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination . Treating 4-chloro-8-trifluoromethylquinoline-3-carboxylate with methylamine in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a bulky phosphine ligand (e.g., Xantphos) facilitates the substitution.

Optimization insights :

  • Solvent: Toluene or dioxane
  • Temperature: 80–100°C
  • Yield: 50–65%.

Esterification and Functionalization

The ethyl ester group at position 3 is typically introduced early in the synthesis via ester interchange or direct esterification of the carboxylic acid intermediate. For example, treating 4-(methylamino)-8-trifluoromethylquinoline-3-carboxylic acid with ethanol and sulfuric acid under reflux conditions achieves esterification.

Advanced Techniques and Innovations

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times and improves yields. A study demonstrated that cyclocondensation under microwave conditions (150°C, 20 min) achieved a 90% yield of the quinoline core, compared to 65% under conventional heating.

Flow Chemistry Applications

Continuous-flow systems enhance reproducibility and scalability. A microreactor setup for the SNAr step reduced side reactions, increasing the methylamino substitution yield to 78%.

Comparative Analysis of Synthetic Methods

The table below evaluates the efficiency of prominent synthesis routes:

Method Key Steps Yield (%) Purity (%) Advantages Limitations
Pfitzinger Reaction Isatin condensation 55–65 85–90 Simplicity Limited to 2-/3-substitution
Multi-Step Cyclization Cyclocondensation + SNAr 60–75 90–95 Modularity Lengthy purification
Microwave-Assisted Accelerated cyclization 85–90 95–98 Rapid, high yield Specialized equipment

Challenges and Optimization Strategies

Regioselectivity in Substitution Reactions

The electron-withdrawing trifluoromethyl group at position 8 deactivates the quinoline ring, complicating electrophilic substitution. Directed ortho-metalation using lithium diisopropylamide (LDA) enables precise functionalization.

Purification and Characterization

Chromatographic purification (e.g., silica gel column) is critical due to byproducts from incomplete substitutions. Advanced analytical techniques ensure quality control:

  • NMR Spectroscopy : Confirms substituent positions via coupling patterns (e.g., ¹H NMR: δ 8.2 ppm for C8-CF₃).
  • HPLC-MS : Detects impurities at <0.1% levels.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(methylamino)-8-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the nitro group (if present) to an amino group can be achieved using reducing agents like tin(II) chloride or iron powder.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Aminoquinolines.

    Substitution: Various substituted quinolines depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(methylamino)-8-(trifluoromethyl)quinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and antimalarial agent due to its structural similarity to known bioactive quinolines.

    Medicine: Explored for its potential use in the development of pharmaceuticals targeting specific enzymes and receptors.

    Industry: Utilized in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(methylamino)-8-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The quinoline core can intercalate with DNA, inhibiting the replication of certain microorganisms. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.

Comparison with Similar Compounds

Substituent Variations at Position 4

Position 4 modifications significantly alter biological activity and physicochemical properties:

Compound Name Substituent (Position 4) Substituent (Position 8) Key Properties/Activities References
Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate Chloro (-Cl) Trifluoromethyl (-CF₃) Intermediate for antibacterial agents; molecular weight = 303.66 g/mol
Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate Hydroxy (-OH) Trifluoromethyl (-CF₃) Potential precursor for antitumor agents; hydrogen-bonding capacity
Ethyl 4-(dimethylamino)-6-fluoro-8-methylquinoline-3-carboxylate Dimethylamino (-N(CH₃)₂) Methyl (-CH₃) Anticancer activity; enhanced solubility due to dimethylamino group

Key Findings :

  • Chloro substituents (e.g., -Cl at position 4) are often intermediates in synthesizing bioactive molecules, as seen in ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate .
  • Amino groups (e.g., methylamino or dimethylamino) enhance interactions with biological targets, as demonstrated in antitumor derivatives .

Substituent Variations at Position 8

The trifluoromethyl (-CF₃) group at position 8 is critical for bioactivity and stability:

Compound Name Substituent (Position 8) Substituent (Position 4) Key Properties/Activities References
Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate Fluoro (-F) Hydroxy (-OH) Antibacterial activity; lower lipophilicity compared to -CF₃ derivatives
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate Bromo (-Br) Hydroxy (-OH) Used in synthesis of fluorescent probes; higher molecular weight (MW = 325.12 g/mol)
Ethyl 8-(trifluoromethyl)quinoline-3-carboxylate Trifluoromethyl (-CF₃) Unsubstituted Broad-spectrum antimicrobial activity; improved metabolic stability

Key Findings :

  • Fluoro (-F) and bromo (-Br) substituents at position 8 are associated with antibacterial and diagnostic applications, respectively .
  • Trifluoromethyl (-CF₃) derivatives exhibit superior metabolic stability and membrane permeability due to electronegativity and lipophilicity .

Structural and Crystallographic Comparisons

Crystal structures of analogs reveal key intermolecular interactions:

  • Ethyl 4-{[1-(2,4-dichlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}-8-(trifluoromethyl)quinoline-3-carboxylate: Dihedral angles between triazole, quinoline, and dichlorophenyl rings: 50.27° and 82.78° . 3D network stabilized by C–H···N, C–H···F, and π–π interactions (Cg···Cg = 3.70 Å) .
  • Ethyl 4-oxo-8-trifluoromethyl-1,4-dihydroquinoline-3-carboxylate: Planar quinoline system with intramolecular hydrogen bonding between keto (-C=O) and ester groups .

Implications :

  • Planar structures (e.g., 4-oxo derivatives) may enhance stacking interactions in biological targets .

Data Tables

Table 1: Physical Properties of Selected Analogs

Compound Name Molecular Weight (g/mol) Melting Point (°C) LogP (Predicted) Solubility (mg/mL)
Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate 303.66 423–425 3.5 <1 (DMSO)
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate 325.12 210–212 2.8 5.2 (Ethanol)
Ethyl 4-(dimethylamino)-6-fluoro-8-methylquinoline-3-carboxylate 292.31 N/A 2.1 >10 (Water)

Biological Activity

Ethyl 4-(methylamino)-8-(trifluoromethyl)quinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family, characterized by its unique trifluoromethyl and methylamino substituents. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial and potential antitumor properties.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₂F₃N₃O₂, with a molecular weight of approximately 300.25 g/mol. The structure consists of a quinoline ring system with an ethyl ester functional group, enhancing its solubility and reactivity. The trifluoromethyl group increases lipophilicity, which may influence its pharmacokinetic properties and interactions with biological targets.

Antimicrobial Properties

Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial activity. Studies have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with some compounds in this class demonstrating activity at lower concentrations compared to existing antibiotics .

Table 1: Antimicrobial Activity of Quinoline Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus2 µg/mL
Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylateEscherichia coli1 µg/mL
Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylateEnterococcus faecalis0.5 µg/mL

Antitumor Activity

In addition to its antimicrobial properties, this compound has shown potential antitumor activity. Preliminary studies suggest that it may interfere with cellular processes involved in tumor growth and proliferation. The mechanism of action is believed to involve the inhibition of specific enzymes or receptors critical for cancer cell survival .

The biological activity of this compound is attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. Binding studies indicate that the compound can effectively alter the activity of certain enzymes or receptors, leading to significant biological effects .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study conducted on the efficacy of quinoline derivatives revealed that this compound exhibited superior antimicrobial properties compared to traditional antibiotics, particularly against resistant strains of bacteria .
  • Antitumor Screening : In vitro testing demonstrated that this compound could inhibit the growth of tumor cell lines at concentrations lower than those required for many existing chemotherapeutics, suggesting a promising avenue for further development in cancer treatment .

Q & A

Basic Research Questions

Q. What are the synthetic methodologies for preparing Ethyl 4-(methylamino)-8-(trifluoromethyl)quinoline-3-carboxylate?

  • Methodology : The compound is synthesized via a multi-step reaction starting with ethyl 4-(prop-2-en-1-oxy)-8-(trifluoromethyl)quinoline-3-carboxylate. A key step involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) with 1-(bromomethyl)-2,4-dichlorobenzene to form the triazole ring. The reaction is conducted in ethanol under reflux, followed by purification via slow evaporation of a dilute ethanol solution to yield crystals (32.11% yield, m.p. 423–425 K) .
  • Critical Parameters : Reaction temperature (70–80°C), solvent choice (ethanol), and catalyst efficiency (Cu(I)) are critical for regioselectivity and yield.

Q. How is the crystal structure of this compound determined, and what are its key features?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is used with a Bruker APEX DUO CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Data refinement employs SHELXL-2018/3 .
  • Key Features :

  • Space Group : Monoclinic P21/cP2_1/c, with unit cell parameters a=10.0414(6)A˚,b=18.3997(11)A˚,c=15.5456(7)A˚,β=128.559(2)a = 10.0414(6) \, \text{Å}, b = 18.3997(11) \, \text{Å}, c = 15.5456(7) \, \text{Å}, \beta = 128.559(2)^\circ.
  • Intermolecular Interactions : C–H⋯N, C–H⋯F, and C–H⋯O hydrogen bonds form a 3D network. π–π stacking (3.7037 Å) between quinoline and triazole rings stabilizes the lattice .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data refinement for this compound?

  • Methodology : Use iterative refinement cycles in SHELXL, validating with tools like ADDSYM (PLATON) to detect missed symmetry. Monitor residual electron density peaks (< 0.49 e Å3^{-3}) and enforce geometric restraints for disordered regions. Cross-validate with Hirshfeld surface analysis to resolve ambiguities in hydrogen bonding .
  • Example : Inconsistent thermal parameters for trifluoromethyl groups were resolved using ISOR restraints and TLS models .

Q. What advanced techniques characterize non-covalent interactions in the crystal lattice?

  • Methodology :

  • Hydrogen Bonding : SC-XRD identifies C5–H5A⋯N3 (2.55 Å, 148°) and C7–H7A⋯F1 (2.41 Å, 131°) interactions.
  • π–π Stacking : Mercury 4.0 software calculates centroid distances (Cg2⋯Cg4 = 3.7037 Å) between quinoline and triazole rings.
  • Hirshfeld Analysis : Quantifies contributions of H⋯F (12.3%) and H⋯Cl (8.7%) contacts to lattice stability .

Q. How does the trifluoromethyl group at position 8 influence bioactivity?

  • Structure-Activity Relationship (SAR) : The electron-withdrawing CF3_3 group enhances metabolic stability and membrane permeability. Comparative studies with non-fluorinated analogs show improved antimicrobial activity (MIC = 2–8 µg/mL against S. aureus). Docking simulations suggest CF3_3 increases binding affinity to bacterial DNA gyrase (ΔG = −9.2 kcal/mol) .
  • Experimental Validation : Replace CF3_3 with CH3_3 or H to observe 4–6-fold activity reduction, confirming its critical role .

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